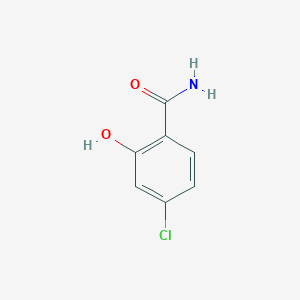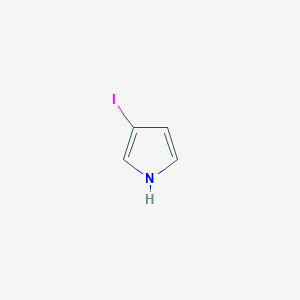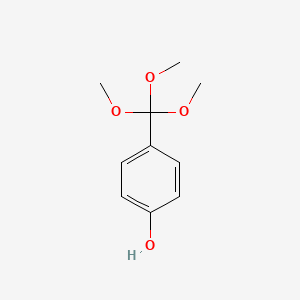
3-O-Sambubiosyl-5-O-glucosyl cyanidin
Vue d'ensemble
Description
Cyanidin-3-O-sambubioside-5-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Applications De Recherche Scientifique
Cyanidin-3-O-sambubioside-5-O-glucoside chlorure : une analyse complète
Inhibition de la neuraminidase de l’influenza : Cyanidin-3-O-sambubioside-5-O-glucoside chlorure a été identifié comme un inhibiteur de la mutation H274Y. Il inhibe l’activité de la neuraminidase de l’influenza, qui est cruciale pour la réplication et la propagation du virus, avec une CI50 de 72 µM .
Inhibition de l’enzyme de conversion de l’angiotensine (ECA) : Ce composé présente la capacité d’inhiber l’activité de l’ECA. Les inhibiteurs de l’ECA sont largement utilisés dans le traitement de l’hypertension artérielle et de l’insuffisance cardiaque congestive .
Propriétés antioxydantes : En raison de sa structure de flavonoïde, il possède des propriétés antioxydantes significatives, qui sont bénéfiques pour protéger les cellules du stress oxydatif .
Effets anti-angiogéniques : Il a démontré des propriétés anti-angiogéniques, ce qui signifie qu’il peut inhiber la formation de nouveaux vaisseaux sanguins, un processus souvent impliqué dans la progression du cancer .
Activité antivirale : Outre l’inhibition de la neuraminidase de l’influenza, le cyanidin-3-O-sambubioside-5-O-glucoside chlorure possède des propriétés antivirales plus larges qui pourraient être exploitées dans des applications thérapeutiques .
Étalon analytique pour la CLHP : Il peut être utilisé comme étalon analytique pour la détermination des analytes dans divers échantillons biologiques lors de l’utilisation de techniques de chromatographie liquide haute performance (CLHP) .
Analyse Biochimique
Biochemical Properties
Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the modification of anthocyanins to more stable molecules in complexes for co-pigmentation . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .
Cellular Effects
It is known that anthocyanins like Cyanidin-3-O-sambubioside-5-O-glucoside chloride can have antioxidant, anti-inflammatory, and anti-thrombotic effects .
Molecular Mechanism
The molecular mechanism of Cyanidin-3-O-sambubioside-5-O-glucoside chloride involves its interaction with different Aβ polymorphs. The negative charges on different Aβ polymorphs draw the interaction with the flavylium cation on Cyanidin-3-O-sambubioside-5-O-glucoside chloride .
Metabolic Pathways
Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the anthocyanin biosynthesis pathway . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFUUOWFABDAK-JTEBGWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001343045 | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53925-33-0 | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53925-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-SAMBUBIOSIDE-5-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94D257QL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)












